Boc-L-isoleucine CAS number and stability
Boc-L-isoleucine CAS number and stability
An In-depth Technical Guide to Boc-L-Isoleucine: Physicochemical Properties, Stability, and Handling
Abstract
N-tert-butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine) is a cornerstone amino acid derivative, indispensable for the synthesis of peptides for research and pharmaceutical applications. Its utility is fundamentally linked to the stability of the tert-butyloxycarbonyl (Boc) protecting group, which shields the α-amino functionality during peptide chain elongation. This guide provides a comprehensive technical overview of Boc-L-isoleucine, focusing on its Chemical Abstracts Service (CAS) number, critical physicochemical properties, and a detailed analysis of its stability profile. We will explore the chemical principles governing its stability, factors that lead to its degradation, and provide field-proven protocols for its storage, handling, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and integrity of this vital synthetic building block.
Introduction to Boc-L-Isoleucine
L-Isoleucine is one of the essential branched-chain amino acids (BCAAs). In the field of chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the reactive α-amino group of isoleucine must be reversibly protected to prevent unwanted side reactions during peptide bond formation.[1][2] The tert-butyloxycarbonyl (Boc) group serves as one of the most common and effective protecting groups for this purpose.[1]
Boc-L-isoleucine is therefore a derivative of L-isoleucine where the amino group is protected as a tert-butyl carbamate.[1] This protection strategy is favored for the Boc group's general stability across a wide range of nucleophilic and basic conditions, coupled with its facile and clean removal under specific acidic conditions.[1][3] The reliable synthesis of high-purity Boc-L-isoleucine and the maintenance of its integrity through proper storage and handling are critical first steps in the development of many peptide-based therapeutics.[1] Understanding its stability is not merely a matter of logistics but a prerequisite for ensuring the fidelity and purity of the final synthetic peptide.
Physicochemical Properties
The identity and purity of Boc-L-isoleucine are defined by its specific physicochemical properties. The universally recognized identifier for this compound is its CAS number.
CAS Number: 13139-16-7 [4][5][6][7]
This CAS number refers to the anhydrous form of the molecule. A hemihydrate form is also commercially available.[2][8][9]
The key properties of Boc-L-isoleucine are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid | [10][] |
| Synonyms | Boc-L-Ile-OH, N-(tert-Butoxycarbonyl)-L-isoleucine | [5][][12] |
| Molecular Formula | C₁₁H₂₁NO₄ | [4][5][6] |
| Molecular Weight | 231.29 g/mol | [4][12][13] |
| Appearance | White to off-white crystalline powder or solid | [4][5][][13] |
| Melting Point | 66-73 °C | [4][5][] |
| Solubility | Soluble in methanol, acetic acid, and other organic solvents. Insoluble in water. | [4][13] |
| Optical Rotation | [α]20/D +2.7° to +4° (c=2 in acetic acid or methanol) | [4][5] |
Core Topic: Stability and Degradation of Boc-L-Isoleucine
The stability of Boc-L-isoleucine is paramount for its successful application. Degradation can lead to impurities that are difficult to remove and can interfere with subsequent synthetic steps. The primary point of instability in the molecule is the acid-labile Boc group.
Chemical Stability and Degradation Pathway
The Boc group is a carbamate ester that is highly susceptible to cleavage under acidic conditions. This cleavage, known as deprotection, is the most common degradation pathway. The reaction proceeds via a protonation step followed by the formation of a stable tert-butyl cation and carbamic acid, which subsequently decomposes to carbon dioxide and the free amine.[3]
This acid-lability is the cornerstone of the Boc/Bzl strategy in SPPS, where it allows for selective removal of the N-terminal protecting group without disturbing acid-labile side-chain protecting groups or the resin linkage, which require stronger acids like anhydrous hydrogen fluoride (HF) for cleavage.[14][15] However, unintentional exposure to acidic conditions during storage or handling can lead to premature deprotection and compromise the material's purity.
Conversely, the Boc group is very stable in basic and nucleophilic conditions, allowing for orthogonal protection strategies with base-labile groups like Fmoc.[3]
Factors Influencing Stability
-
pH and Acidity: Boc-L-isoleucine is unstable in acidic environments. The rate of cleavage is dependent on the strength of the acid. Reagents like trifluoroacetic acid (TFA), commonly used in SPPS, will rapidly cleave the Boc group.[15] Even mild acidic conditions over prolonged periods can lead to degradation. The material should be stored away from acidic vapors.
-
Temperature: As with most chemical compounds, higher temperatures can accelerate degradation. While stable at ambient temperature for short periods, long-term storage requires refrigeration to minimize any potential degradation pathways and maintain optimal purity.[8][16] Recommended storage temperatures are typically in the range of 0-8°C.[5][]
-
Moisture: Some suppliers offer Boc-L-isoleucine as a hemihydrate, indicating it can associate with water.[2][8] For the anhydrous form, storage in a dry, sealed environment is crucial to prevent hydrolysis or other moisture-related degradation. Safety data sheets recommend storing in a dry place.[9]
-
Oxidizing Agents: Strong oxidizing agents are listed as incompatible materials and should be avoided, as they can potentially react with the molecule.[8][9]
Recommended Storage and Handling Protocols
To ensure the long-term integrity of Boc-L-isoleucine, the following storage and handling procedures are recommended:
-
Storage Conditions: Store the compound in a tightly sealed container at 2-8°C.[] The storage area should be dry and well-ventilated. For maximum stability, especially for reference standards, storage at -20°C can be considered.[16] Protect the material from direct sunlight.[16]
-
Handling: When handling, avoid creating dust.[12] Use appropriate personal protective equipment, such as gloves and safety glasses.[12][17] Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold product.
-
Incompatibilities: Keep the material away from strong acids and strong oxidizing agents.[8][9]
Experimental Protocols and Methodologies
Protocol for Stability Assessment of Boc-L-Isoleucine using RP-HPLC
This protocol provides a framework for a forced degradation study to assess the stability of Boc-L-isoleucine under various stress conditions. The primary analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the parent compound from potential degradants like free L-isoleucine.[18]
Objective: To quantify the purity of a Boc-L-isoleucine sample over time under defined storage and stress conditions.
Materials:
-
Boc-L-isoleucine sample
-
Reference standards for Boc-L-isoleucine and L-isoleucine
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Temperature-controlled chambers/ovens
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the Boc-L-isoleucine sample in a suitable solvent (e.g., 50:50 ACN/water) to a known concentration (e.g., 1 mg/mL).
-
Prepare stock solutions of the reference standards similarly.
-
-
Application of Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 40°C).
-
Basic: Mix the stock solution with 0.1 M NaOH and incubate.
-
Thermal: Store the solid material and the stock solution at elevated temperatures (e.g., 40°C, 60°C).
-
Control: Store the solid material and stock solution under recommended conditions (2-8°C, protected from light).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[18]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks for Boc-L-isoleucine and any degradants (e.g., L-isoleucine) by comparing retention times with the reference standards.
-
Calculate the percentage purity of Boc-L-isoleucine at each time point using the peak area.
-
Purity (%) = (Area of Boc-L-isoleucine Peak / Total Area of all Peaks) x 100
-
The workflow for this stability study is visualized below.
Synthesis of Boc-L-Isoleucine
The most common and robust method for synthesizing Boc-L-isoleucine is by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]
Protocol:
-
Dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution and cool the mixture in an ice bath.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in a suitable organic solvent like dioxane.[1]
-
Allow the reaction mixture to warm to ambient temperature and stir for 24 hours.[1]
-
Work-up the reaction by separating the aqueous phase and acidifying it to a pH of 2 with 1 M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.[1]
-
Extract the aqueous phase three times with ethyl acetate.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-isoleucine is a fundamental building block in SPPS. The stability of the Boc group during the coupling steps and its selective removal afterward are central to the success of the synthesis.
In this cycle, the stability of the Boc group is critical during the coupling step, where basic conditions (e.g., using DIEA) are often employed. Any instability here would lead to truncated sequences. The subsequent deprotection step relies on the specific lability of the Boc group to acid (TFA) to expose the amine for the next coupling reaction.[15][19]
Conclusion
Boc-L-isoleucine (CAS: 13139-16-7) is a vital reagent whose utility is defined by the robust yet selectively labile nature of its N-terminal protecting group. Its stability is critically dependent on avoiding acidic conditions and adhering to recommended storage protocols, namely refrigeration in a dry, sealed container. Understanding the chemical basis for its stability and potential degradation pathways allows researchers to implement rational handling and quality control procedures. The protocols outlined in this guide provide a framework for ensuring the integrity of Boc-L-isoleucine, thereby safeguarding the successful outcome of complex peptide syntheses and advancing drug discovery efforts.
References
- Benchchem. (n.d.). Synthesis and Preparation of N-Boc-L-isoleucine: A Technical Guide.
-
Carl ROTH. (n.d.). Boc-L-Isoleucine hemihydrate. Retrieved from [Link]
-
Astech Ireland. (2021). Safety Data Sheet: Boc-L-Isoleucine hemihydrate. Retrieved from [Link]
-
Worldofchemicals. (2026). Boc-L-Isoleucine (CAS 13139-16-7): Applications in Nutrition and Analysis. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). BOC-L-Isoleucine. Retrieved from [Link]
-
PubChem. (n.d.). L-isoleucine degradation I | Pathway. Retrieved from [Link]
- The Japanese Pharmacopoeia. (n.d.). L-Isoleucine.
- Benchchem. (n.d.). An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications.
-
QIAGEN. (n.d.). Isoleucine Degradation I. Retrieved from [Link]
- Benchchem. (n.d.). Assessing the Purity of Commercially Available L-Isoleucine: A Comparative Guide.
-
Bio-protocol. (2025). Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). isoleucine degradation | Pathway. Retrieved from [Link]
-
KEGG. (n.d.). Valine, leucine and isoleucine degradation - Homo sapiens (human). Retrieved from [Link]
-
KEGG. (n.d.). Valine, leucine and isoleucine degradation - Reference pathway. Retrieved from [Link]
- Tam, J. P., et al. (2009). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
-
Scirp.org. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-L-Isoleucine hemihydrate, 25 g, CAS No. 13139-16-7 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Biochemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. jk-sci.com [jk-sci.com]
- 8. fishersci.com [fishersci.com]
- 9. astechireland.ie [astechireland.ie]
- 10. CAS 13139-16-7: tert-Butoxycarbonyl-L-isoleucine [cymitquimica.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. BOC-L-Isoleucine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
